molecular formula C17H16ClNO3S B12482004 4-Chloro-3-({[(4-methylbenzyl)sulfanyl]acetyl}amino)benzoic acid

4-Chloro-3-({[(4-methylbenzyl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B12482004
M. Wt: 349.8 g/mol
InChI Key: OGLNDJUHKREVRM-UHFFFAOYSA-N
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Description

4-chloro-3-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid is an organic compound that features a chloro-substituted benzoic acid core with an acetamido group and a sulfanyl linkage to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid typically involves multi-step organic reactions One common approach starts with the chlorination of benzoic acid to introduce the chloro groupThe final step involves the attachment of the sulfanyl group linked to the 4-methylphenyl moiety, often achieved through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted benzoic acids.

Scientific Research Applications

4-chloro-3-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The acetamido group can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid: Similar in structure but with different substituents on the benzoic acid core.

    4-chloro-3-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid: Features a different sulfanyl-linked group.

Uniqueness

The uniqueness of 4-chloro-3-(2-{[(4-methylphenyl)methyl]sulfanyl}acetamido)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

4-chloro-3-[[2-[(4-methylphenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C17H16ClNO3S/c1-11-2-4-12(5-3-11)9-23-10-16(20)19-15-8-13(17(21)22)6-7-14(15)18/h2-8H,9-10H2,1H3,(H,19,20)(H,21,22)

InChI Key

OGLNDJUHKREVRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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